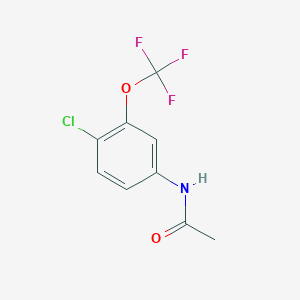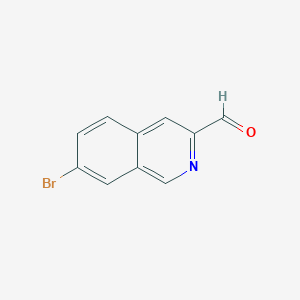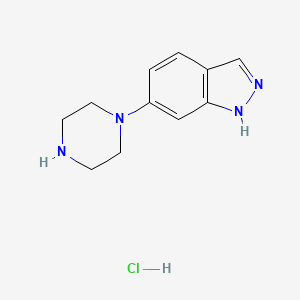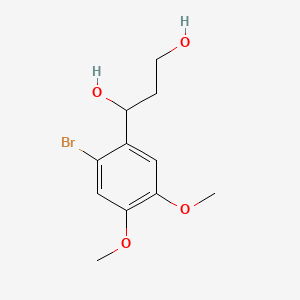![molecular formula C11H13NO3 B13667719 (S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)
(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid is a chiral compound that features a benzofuran moiety linked to an amino acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid typically involves the following steps:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.
Amino Acid Coupling: The benzofuran derivative is then coupled with an amino acid precursor under conditions that favor the formation of the desired chiral center.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups or double bonds within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzofuran ring or the amino acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: As a building block for drug development, particularly in designing molecules with specific chiral centers.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigating its effects on biological systems, including enzyme interactions and receptor binding.
作用機序
The mechanism by which (S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid exerts its effects would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
®-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid: The enantiomer of the compound, which may have different biological activities.
Benzofuran Derivatives: Compounds with similar benzofuran structures but different functional groups.
Amino Acid Derivatives: Compounds with similar amino acid backbones but different aromatic moieties.
Uniqueness
(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid is unique due to its specific chiral center and the combination of benzofuran and amino acid structures, which may confer distinct chemical and biological properties.
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
2-(2,3-dihydro-1-benzofuran-4-ylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-7(11(13)14)12-9-3-2-4-10-8(9)5-6-15-10/h2-4,7,12H,5-6H2,1H3,(H,13,14) |
InChIキー |
YCXXRXASYDGLNE-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NC1=C2CCOC2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4-Dibromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13667661.png)

![4-Chloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]butanenitrile](/img/structure/B13667671.png)


![Methyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13667682.png)


![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)

